N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine
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Overview
Description
N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C11H17N3O2 It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of 3-nitrobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, thereby modulating their activity. The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the enzyme-substrate complex.
Comparison with Similar Compounds
Similar Compounds
- [2-(Dimethylamino)ethyl][(4-nitrophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(2-nitrophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(3-nitrophenyl)ethyl]amine
Uniqueness
N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)7-6-12-9-10-4-3-5-11(8-10)14(15)16/h3-5,8,12H,6-7,9H2,1-2H3 |
InChI Key |
QAHRWCIPSQYHBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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